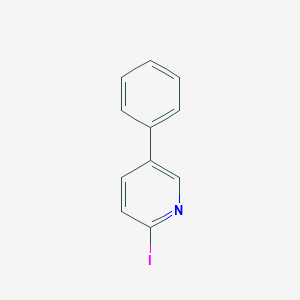

2-Iodo-5-phenylpyridine

Overview

Description

2-Iodo-5-phenylpyridine is an organic compound with the chemical formula C11H8IN. It appears as a white to pale yellow crystalline solid with a pungent odor. This compound is a significant intermediate in the synthesis of various organic compounds, particularly in the field of pyridine chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-phenylpyridine typically involves the iodination of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under reflux conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-phenylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of the iodine atom, it can participate in nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Synthetic Methodologies

2-Iodo-5-phenylpyridine serves as a versatile building block in the synthesis of various organic compounds. Its iodine substituent allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

1.1. Coupling Reactions

One of the primary applications of this compound is in coupling reactions, particularly Suzuki and Heck reactions. For instance, it can undergo Suzuki coupling with phenylboronic acid to yield 2-chloro-5-phenylpyridine, which is further utilized in synthesizing complex heterocycles .

| Reaction Type | Reagents Used | Product |

|---|---|---|

| Suzuki Coupling | This compound + Phenylboronic Acid | 2-Chloro-5-phenylpyridine |

| Heck Reaction | This compound + Olefins | Various substituted pyridines |

1.2. Functionalization

The compound can also be functionalized through C–H bond activation processes, allowing for the introduction of various substituents at different positions on the pyridine ring. Recent studies have shown that using chiral catalysts can enhance enantioselectivity in these transformations, leading to more complex molecular architectures .

Pharmaceutical Applications

In medicinal chemistry, this compound is explored for its potential therapeutic properties.

2.1. Drug Development

The compound has been investigated for its role as a precursor in the synthesis of biologically active molecules. For example, derivatives of this compound have shown activity against certain cancer cell lines and are being studied for their potential as anti-cancer agents .

2.2. Mechanistic Studies

Research has indicated that modifications to the pyridine structure can influence the binding affinity and efficacy of compounds at specific biological targets, such as adenosine receptors . This highlights the importance of structural variations derived from this compound in optimizing drug candidates.

Material Science Applications

Beyond organic synthesis and pharmaceuticals, this compound finds applications in material science.

3.1. Organic Electronics

The compound is being explored for use in organic electronic materials due to its ability to form charge-transfer complexes. Its structural properties allow it to act as a donor or acceptor in organic photovoltaic devices .

3.2. Photochemical Applications

Recent advancements have demonstrated that derivatives of this compound can be employed in photochemical reactions, facilitating the development of new materials with unique optical properties .

Mechanism of Action

The mechanism of action of 2-Iodo-5-phenylpyridine in various applications depends on its ability to participate in specific chemical reactions. For instance, in coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-phenylpyridine

- 2-Chloro-5-phenylpyridine

- 2-Fluoro-5-phenylpyridine

Comparison

Compared to its halogenated analogs, 2-Iodo-5-phenylpyridine is more reactive in substitution and coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it a more versatile intermediate in organic synthesis .

Biological Activity

2-Iodo-5-phenylpyridine is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C11H8N

- Molecular Weight : 170.19 g/mol

- CAS Number : 33421-40-8

- Structure : The compound features a pyridine ring substituted with an iodine atom at the 2-position and a phenyl group at the 5-position.

Biological Activities

This compound has shown various biological activities, including:

-

Antifungal Activity :

- Studies have demonstrated that derivatives of pyridine compounds exhibit significant antifungal properties against species such as Candida albicans and Candida glabrata. For instance, modifications in the molecular structure can enhance antifungal potency, with some compounds showing minimum inhibitory concentrations (MICs) below 1 μg/mL against these pathogens .

-

Antitumor Activity :

- Research indicates that related compounds with similar structures have been evaluated for their antitumor efficacy against various cancer cell lines. For example, compounds derived from pyridine have shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism often involves the intracellular release of active metabolites that inhibit DNA synthesis.

- Mutagenic Potential :

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various pyridine derivatives, this compound was tested alongside other compounds. The results indicated that specific substitutions on the pyridine ring significantly influenced antifungal potency. The best-performing compounds had hydrophobic groups that enhanced membrane permeability, leading to improved efficacy against C. albicans and C. glabrata.

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | <1 | High |

| Compound A | 0.39 | Moderate |

| Compound B | 7.5 | Low |

Case Study 2: Antitumor Activity

A series of experiments were conducted to assess the antitumor effects of related compounds on L1210 leukemia cells. The results showed that structural modifications could lead to significant improvements in cytotoxicity.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | Inhibition of DNA synthesis |

| Compound C | 20 | Induction of apoptosis |

| Compound D | 10 | Cell cycle arrest |

Research Findings

Recent studies have focused on optimizing the biological activity of pyridine derivatives through structural modifications. Key findings include:

- Structure-Activity Relationship (SAR) : Alterations in the position and type of substituents on the pyridine ring can drastically impact biological activity. For instance, introducing electron-withdrawing groups has been shown to enhance antifungal properties while maintaining selectivity over human cells .

- Mechanisms of Action : The primary mechanisms by which these compounds exert their biological effects include enzyme inhibition and disruption of nucleic acid synthesis pathways, which are critical for cell proliferation in both fungal and cancer cells .

Properties

IUPAC Name |

2-iodo-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEKXUIQUYRHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459195 | |

| Record name | 2-IODO-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120281-56-3 | |

| Record name | 2-IODO-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?

A1: The paper describes a method for preparing this compound using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].

Q2: What is the significance of the high yield and purity achieved in this synthesis?

A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.